methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers
Brand Name: Vulcanchem
CAS No.: 2287287-96-9
VCID: VC4583262
InChI: InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H
SMILES: COC(=O)C1CC2CCC1CC2N.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71

methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers

CAS No.: 2287287-96-9

Cat. No.: VC4583262

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71

* For research use only. Not for human or veterinary use.

methyl5-aminobicyclo[2.2.2]octane-2-carboxylatehydrochloride,Mixtureofdiastereomers - 2287287-96-9

Specification

CAS No. 2287287-96-9
Molecular Formula C10H18ClNO2
Molecular Weight 219.71
IUPAC Name methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H
Standard InChI Key SXSXPKQIQMGZLP-UHFFFAOYSA-N
SMILES COC(=O)C1CC2CCC1CC2N.Cl

Introduction

Structural and Stereochemical Features

The bicyclo[2.2.2]octane system is a highly strained tricyclic structure composed of three fused six-membered rings, creating a rigid, cage-like geometry . In methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, the amino (-NH2_2) and carboxylate (-COOCH3_3) groups are positioned at the 5- and 2-positions, respectively, with the hydrochloride salt enhancing solubility and stability .

Diastereomerism

The compound exists as a mixture of diastereomers due to the presence of multiple stereogenic centers within the bicyclic framework . For example, the (2S,3S) configuration has been explicitly characterized, with a molecular formula of C10_{10}H18_{18}ClNO2_2 and a molecular weight of 219.71 g/mol . The diastereomers differ in spatial arrangement, leading to variations in polarity, solubility, and biological activity .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC10_{10}H18_{18}ClNO2_2
Molecular Weight219.71 g/mol
CAS Number2287287-96-9 (mixture)
2173637-41-5 ((2S,3S))
Storage Conditions2–8°C (inert atmosphere)

Synthesis Methodologies

Bicyclo[2.2.2]octane Framework Construction

The bicyclo[2.2.2]octane core is typically synthesized via formal [4+2] cycloaddition reactions or catalytic hydrogenation of polycyclic precursors . For instance, α′-ethoxycarbonyl cyclohexenone and nitroolefins undergo enantioselective organocatalytic cyclization to yield bicyclo[2.2.2]octane derivatives with high stereochemical control .

Functionalization Steps

  • Amination: The 5-position amino group is introduced via nucleophilic substitution or reductive amination of ketone intermediates . For example, methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate (CAS 78478-61-2) serves as a precursor, where the ketone is converted to an amine through hydrogenation in the presence of ammonia .

  • Esterification: Methyl esterification at the 2-position is achieved using methanol under acidic conditions .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability .

Applications in Research

Medicinal Chemistry

The rigid bicyclic structure mimics bioactive conformations of natural products, making it a valuable scaffold in drug discovery . Diastereomers exhibit differential binding to biological targets; for example, the (2S,3S) configuration shows enhanced affinity for neurotransmitter receptors compared to other stereoisomers .

Materials Science

The compound’s thermal stability and rigid geometry make it suitable for designing high-performance polymers and liquid crystals. Its incorporation into polyamide backbones improves mechanical strength and thermal resistance .

Catalysis

Functionalized bicyclo[2.2.2]octanes serve as ligands in asymmetric catalysis. The amino and carboxylate groups enable coordination to transition metals, facilitating enantioselective transformations .

Diastereomer Separation Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the most effective method for resolving diastereomers. Differences in polarity and steric interactions with chiral stationary phases allow baseline separation . For instance, the (2S,3S) diastereomer elutes earlier than its (2R,3R) counterpart under reversed-phase conditions .

Crystallization

Fractional crystallization exploits solubility differences between diastereomers in polar solvents like ethanol or water. The hydrochloride salt form enhances crystallinity, aiding purification .

Future Directions

  • Enantioselective Synthesis: Advances in organocatalysis and enzyme-mediated reactions could enable stereodivergent synthesis of individual diastereomers .

  • Computational Modeling: Molecular dynamics simulations may predict diastereomer-specific bioactivity, streamlining drug candidate selection .

  • Hybrid Materials: Incorporating bicyclo[2.2.2]octanes into metal-organic frameworks (MOFs) could yield novel adsorbents or sensors .

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